

Comparative Docking Analysis of Carveol Isomers and Related Compounds with Key Protein Targets

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Compound of Interest

Compound Name: (+)-cis-Carveol

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A guide for researchers and drug development professionals on the in silico evaluation of carveol derivatives' binding affinities and interaction mechanisms.

This guide provides a comparative overview of molecular docking studies performed on carveol isomers and related monoterpenoids with various protein targets implicated in inflammatory and metabolic signaling pathways. Due to the limited availability of direct comparative studies on specific carveol isomers (e.g., cis- vs. trans- or (+)- vs. (-)-carveol) in the reviewed literature, this document synthesizes findings from separate in silico analyses to offer insights into their potential differential binding behaviors.

Data Presentation

The following table summarizes the binding affinities of dihydrocarveol and an unspecified isomer of carveol with their respective protein targets, as reported in the cited studies. Lower binding energy values typically indicate a more favorable binding interaction.

Ligand	Target Protein	PDB ID	Docking Software	Binding Energy (kcal/mol)
Dihydrocarveol	5-Lipoxygenase (5-LOX)	6N2W	Glide	-5.38 ^[1]
Carveol	11 β -Hydroxysteroid Dehydrogenase Type 1 (11 β -HSD1)	3D3E	AutoDock	-6.6
Carveol	Glycogen Synthase Kinase-3 β (GSK-3 β)	6GJO	AutoDock	-6.4
Carveol	Nrf2-keap1	Not Specified	PyRx	E-value validated in vivo findings

Experimental Protocols

The methodologies employed in the referenced docking studies are detailed below to provide a basis for reproducibility and further investigation.

Molecular Docking of Dihydrocarveol with 5-Lipoxygenase (5-LOX)^[1]

- Protein Preparation:** The three-dimensional crystal structure of human 5-lipoxygenase (PDB ID: 6N2W) was retrieved from the Protein Data Bank. The protein structure was prepared using the Protein Preparation Wizard in the Schrödinger suite. This involved assigning bond orders, adding hydrogens, creating disulfide bonds, and filling in missing side chains and loops. The structure was then minimized using the OPLS3e force field.
- Ligand Preparation:** The structure of dihydrocarveol was prepared using the LigPrep tool in the Schrödinger suite to generate low-energy 3D conformations.

- **Receptor Grid Generation:** A receptor grid was generated around the active site of 5-LOX, defined by the co-crystallized ligand.
- **Molecular Docking:** Docking was performed using the Glide module of the Schrödinger suite in Extra Precision (XP) mode. The final docked poses were analyzed for binding interactions.

Molecular Docking of Carveol with 11 β -HSD1 and GSK-3 β

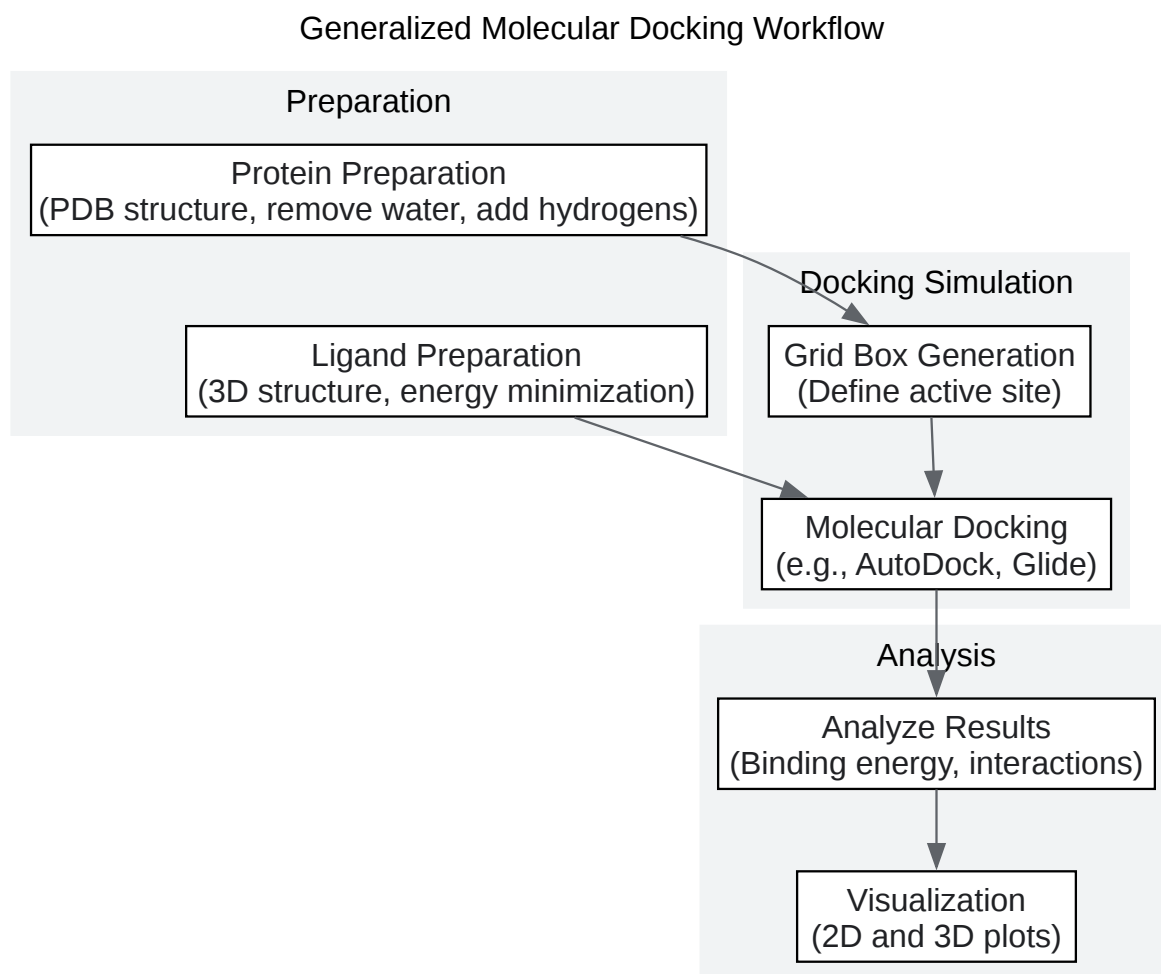
- **Protein and Ligand Preparation:** The 3D structures of the target proteins (11 β -HSD1, PDB ID: 3D3E; GSK-3 β , PDB ID: 6GJO) were downloaded from the Protein Data Bank. Water molecules and co-crystallized ligands were removed, and polar hydrogens were added. The structure of carveol was obtained, and its energy was minimized.
- **Docking Procedure:** Molecular docking was carried out using AutoDock tools. A grid box was defined to encompass the active site of each protein. The Lamarckian genetic algorithm was employed for the docking calculations to explore various conformations of the ligand within the receptor's active site. The resulting docked poses were ranked based on their binding energies.

Molecular Docking of Carveol with Nrf2-keap1

- **Software and Input Files:** The 3D structures of the Nrf2-keap1 protein and the carveol ligand were obtained and loaded into the PyRx docking software.
- **Docking and Analysis:** The software was used to perform the docking simulation and evaluate the drug-receptor interactions based on the calculated binding energy values (E-value). The best pose of the ligand within the protein complex was selected for further analysis of the binding orientation and interactions.

Mandatory Visualization

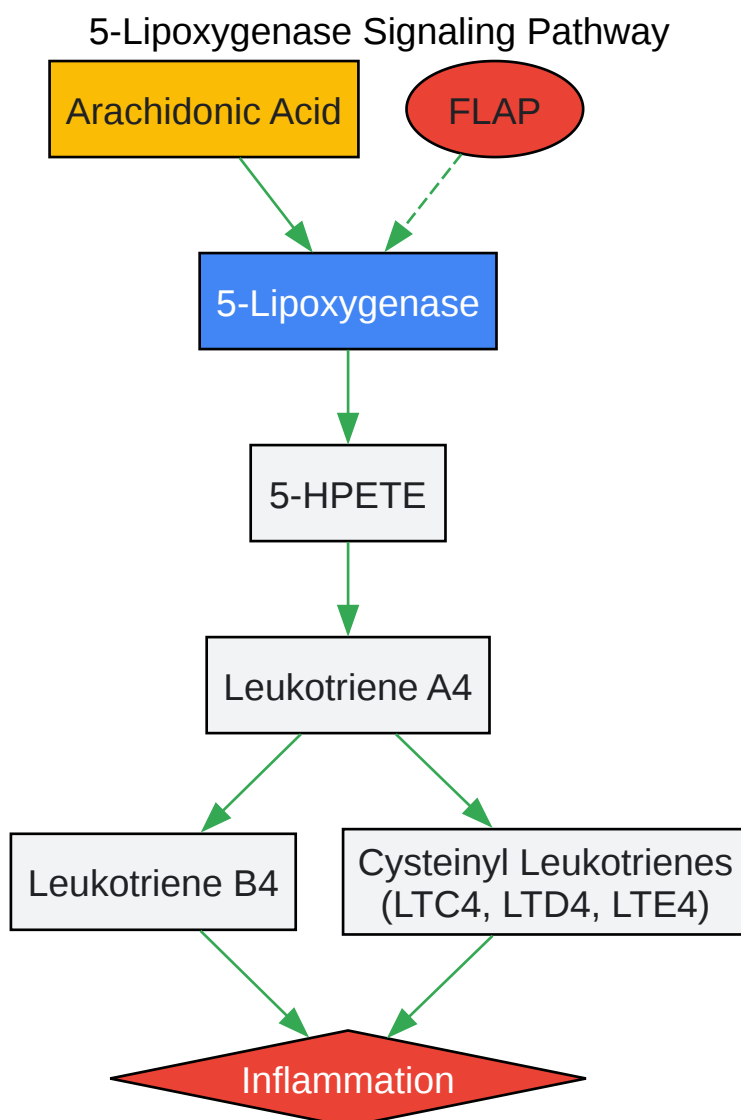
Experimental Workflow for Molecular Docking



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Caption: A generalized workflow for in silico molecular docking studies.

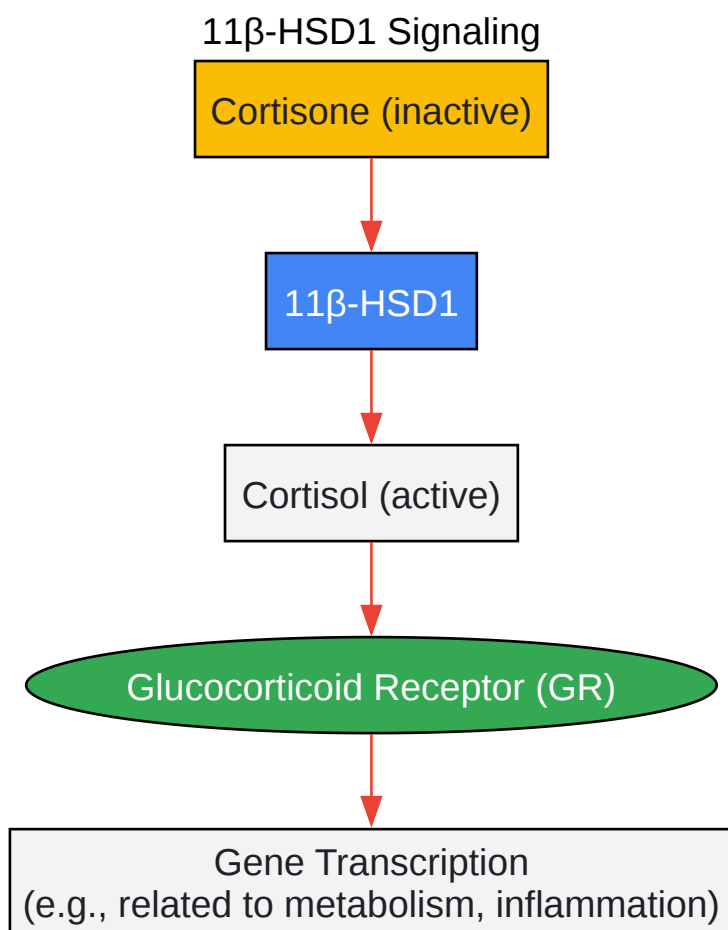
5-Lipoxygenase (5-LOX) Signaling Pathway



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Caption: Simplified 5-Lipoxygenase (5-LOX) signaling cascade.

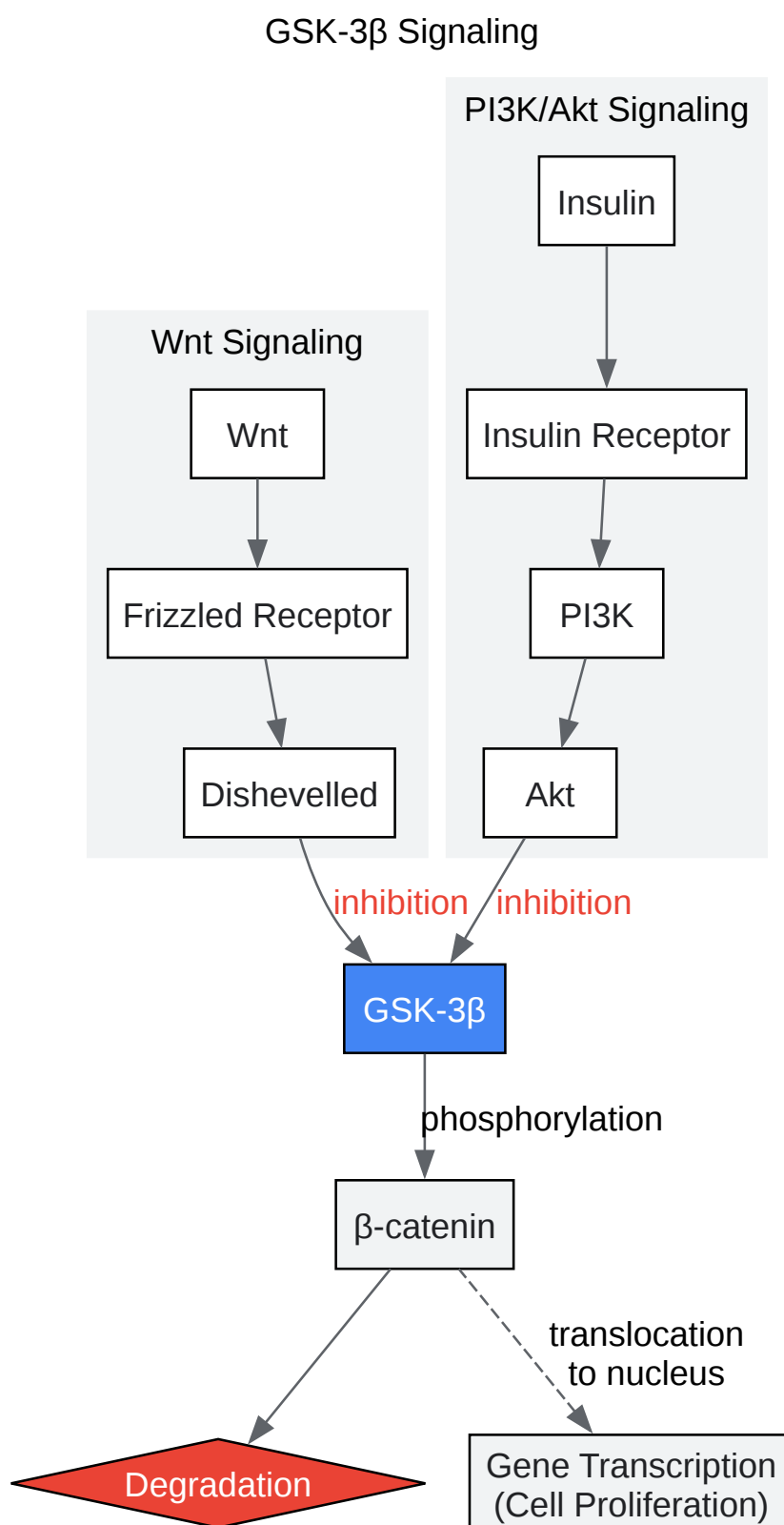
11 β -Hydroxysteroid Dehydrogenase Type 1 (11 β -HSD1) Signaling



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Caption: Role of 11 β -HSD1 in glucocorticoid activation.

Glycogen Synthase Kinase-3 β (GSK-3 β) Signaling



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Caption: Simplified overview of GSK-3 β regulation by Wnt and Akt pathways.

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References

- 1. japer.in [japer.in]
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